![molecular formula C6H11N3O B1281812 5-Butyl-1,3,4-oxadiazol-2-amine CAS No. 52838-38-7](/img/structure/B1281812.png)
5-Butyl-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C6H11N3O. It has a molecular weight of 141.17 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including 5-Butyl-1,3,4-oxadiazol-2-amine, often involves the reaction of acetic acid derivatives with thiosemicarbazide . The reaction is typically facilitated by the presence of phosphorus oxychloride . Further acylation of the amino group of oxadiazoles with various acid chlorides yields acylated compounds .Molecular Structure Analysis
The molecular structure of 5-Butyl-1,3,4-oxadiazol-2-amine consists of a five-membered 1,3,4-oxadiazole ring, which contains two nitrogen atoms and one oxygen atom, attached to a butyl chain .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives, including 5-Butyl-1,3,4-oxadiazol-2-amine, have been found to undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .Physical And Chemical Properties Analysis
5-Butyl-1,3,4-oxadiazol-2-amine is a powder . The compound has a melting point of 140-141 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anti-Malarial Activity
Compounds similar to “5-Butyl-1,3,4-oxadiazol-2-amine” have been identified as having antiplasmodial chemotypes with potential anti-malarial activity. They exhibit a slow-action mechanism different from delayed-death drugs .
Oral Bioavailability
The structural analogs of “5-Butyl-1,3,4-oxadiazol-2-amine” have been evaluated for their oral bioavailability and adherence to Lipinski’s rule of five, indicating potential for positive oral bioavailability in drug design .
Synthesis Catalyst
Derivatives of 1,3,4-oxadiazoles have been synthesized using catalysts like p-toluenesulfonic acid (PTSA)–ZnCl2. This suggests that “5-Butyl-1,3,4-oxadiazol-2-amine” could be synthesized using similar methods for research purposes .
Enzyme Inhibition
Research indicates that 1,3,4-oxadiazole derivatives can act as moderate dual inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer’s disease treatment .
Chemical Synthesis
The oxadiazole ring is a component in the synthesis of various chemical structures. It can be used as a building block in creating new compounds with potential pharmacological activities .
Wirkmechanismus
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets and cause changes that result in their broad spectrum of pharmacological activities .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
1,3,4-oxadiazole derivatives are known to have a broad spectrum of pharmacological activities, suggesting they have significant molecular and cellular effects .
Zukünftige Richtungen
Research into 1,3,4-oxadiazole derivatives, including 5-Butyl-1,3,4-oxadiazol-2-amine, is ongoing due to their broad spectrum of biological activities and potential as new drugs . The development of new medicinal substances to which microorganisms are sensitive is one of the ways to deal with the problem of antimicrobial resistance .
Eigenschaften
IUPAC Name |
5-butyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANUDBLANRHSLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511880 |
Source
|
Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1,3,4-oxadiazol-2-amine | |
CAS RN |
52838-38-7 |
Source
|
Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.